molecular formula C14H15N3O2 B14307972 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide CAS No. 117846-34-1

4-Amino-N-(4-aminophenyl)-2-methoxybenzamide

Cat. No.: B14307972
CAS No.: 117846-34-1
M. Wt: 257.29 g/mol
InChI Key: BSOIJOQMWWJBSL-UHFFFAOYSA-N
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Description

4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its potential as an inhibitor of DNA methylation, which plays a crucial role in gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as the use of automated reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-aminophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide involves its interaction with DNA methyltransferases (DNMTs). These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting DNMTs, this compound can prevent the methylation of DNA, leading to changes in gene expression . The molecular targets include DNMT1, DNMT3A, and DNMT3B, and the pathways involved are related to epigenetic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is unique due to its methoxy group, which can influence its chemical properties and biological activity. The presence of the methoxy group can affect the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

117846-34-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-amino-N-(4-aminophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H15N3O2/c1-19-13-8-10(16)4-7-12(13)14(18)17-11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3,(H,17,18)

InChI Key

BSOIJOQMWWJBSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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